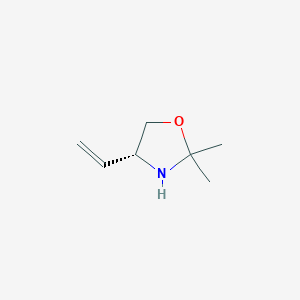
(R)-2,2-dimethyl-4-vinyloxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,2-dimethyl-4-vinyloxazolidine is an organic compound characterized by its oxazolidine ring structure, which includes a vinyl group and two methyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-4-vinyloxazolidine typically involves the reaction of an appropriate amine with an aldehyde or ketone, followed by cyclization. One common method is the reaction of ®-2-amino-2-methylpropanol with acrolein under acidic conditions to form the oxazolidine ring.
Industrial Production Methods
Industrial production of ®-2,2-dimethyl-4-vinyloxazolidine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2,2-dimethyl-4-vinyloxazolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The oxazolidine ring can be reduced to form amines or alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or organometallic reagents can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted oxazolidines.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2,2-dimethyl-4-vinyloxazolidine is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-2,2-dimethyl-4-vinyloxazolidine is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or infectious diseases.
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2,2-dimethyl-4-vinyloxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can act as a scaffold, allowing the compound to bind to active sites and modulate biological activity. The vinyl group may participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2-dimethyl-4-vinyloxazolidine: The enantiomer of ®-2,2-dimethyl-4-vinyloxazolidine, with similar chemical properties but different biological activity.
2,2-dimethyl-4-vinylthiazolidine: A structurally similar compound with a sulfur atom replacing the oxygen in the ring.
2,2-dimethyl-4-vinylimidazolidine: Another similar compound with a nitrogen atom in the ring.
Uniqueness
®-2,2-dimethyl-4-vinyloxazolidine is unique due to its specific chiral configuration and the presence of both a vinyl group and an oxazolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in various chemical reactions.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(4R)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H13NO/c1-4-6-5-9-7(2,3)8-6/h4,6,8H,1,5H2,2-3H3/t6-/m1/s1 |
InChI Key |
QSZLXMIXBDOUGF-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(N[C@@H](CO1)C=C)C |
Canonical SMILES |
CC1(NC(CO1)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


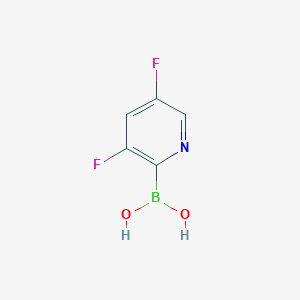
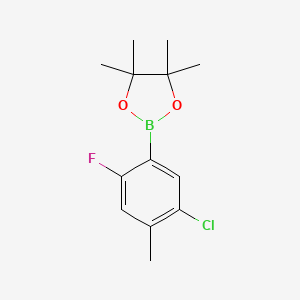
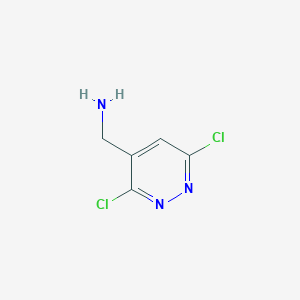
![(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B11766214.png)
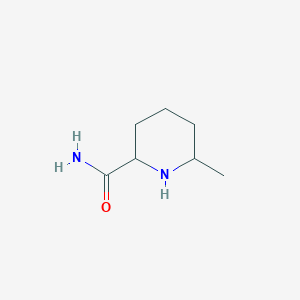
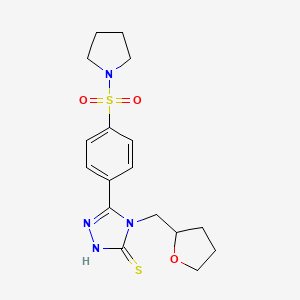
![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)


![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
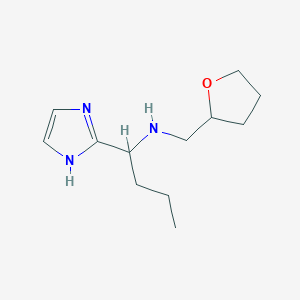
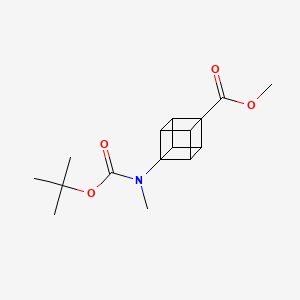

![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
